

Isomers of iodo-2,3-dihydro-1H-indole

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Compound of Interest

Compound Name: *4-Iodo-2,3-dihydro-1H-indole*

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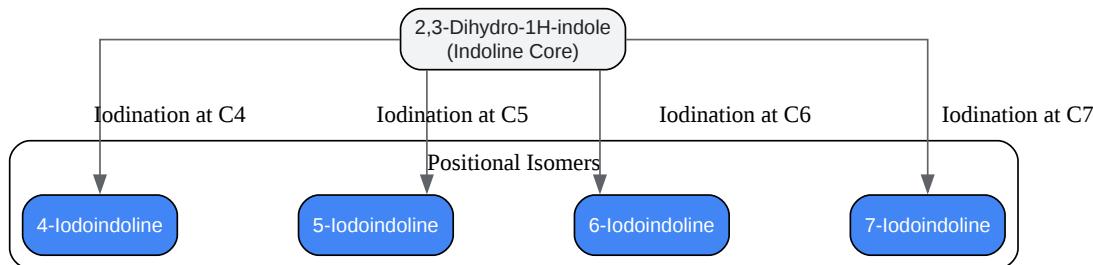
An In-depth Technical Guide to the Isomers of Iodo-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positional isomers of iodo-2,3-dihydro-1H-indole, commonly known as iodoindoline. The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous natural products and synthetic pharmaceuticals.^[1] The introduction of an iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making these isomers valuable building blocks in drug discovery and development.^{[2][3]} This document details the structure, synthesis, and physicochemical properties of the four primary isomers and discusses their potential in pharmacological research.

Core Structure and Isomerism

The 2,3-dihydro-1H-indole (indoline) core is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered pyrrolidine ring. Iodination of the benzene ring can occur at four distinct positions, leading to the formation of four positional isomers: 4-iodo-, 5-iodo-, 6-iodo-, and 7-iodo-2,3-dihydro-1H-indole.



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Figure 1: Logical relationship of the four positional isomers of iodo-2,3-dihydro-1H-indole.

Synthesis and Characterization

The synthesis of iodo-2,3-dihydro-1H-indoles is typically achieved through a two-step process: iodination of the corresponding indole and subsequent reduction of the pyrrole ring. Direct iodination of indoline is also possible but can be less regioselective depending on the conditions.

General Experimental Protocols

Protocol 1: Synthesis of Iodo-1H-indole Precursors

The regioselective iodination of the indole ring is a common starting point. For instance, 5-iodoindole can be synthesized from indole using various iodinating agents. A general procedure for direct C5-H iodination has been reported and can be adapted.^[4]

- Reagents: Indole, N-Iodosuccinimide (NIS), solvent (e.g., Acetonitrile).
- Procedure: To a solution of indole (1.0 eq) in the chosen solvent, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent

is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate, washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired iodo-indole isomer.

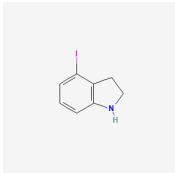
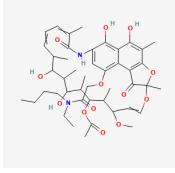
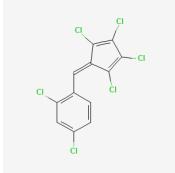
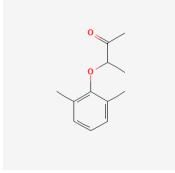
Protocol 2: Reduction of Iodo-1H-indole to Iodo-2,3-dihydro-1H-indole

The reduction of the iodo-indole precursor to the target iodoindoline can be accomplished using reagents that selectively reduce the C2-C3 double bond of the indole nucleus. A well-established method involves the use of sodium cyanoborohydride in acetic acid.^[5]

- Reagents: Iodo-1H-indole isomer, acetic acid, sodium cyanoborohydride (NaBH_3CN).
- Procedure: The iodo-1H-indole isomer (1.0 eq) is dissolved in glacial acetic acid under a nitrogen atmosphere. The solution is stirred, and sodium cyanoborohydride (1.5 eq) is added portion-wise, maintaining the temperature below 30°C. The mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by TLC. After completion, the reaction is carefully quenched by slowly adding water and then neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the pure iodo-2,3-dihydro-1H-indole.

Physicochemical and Spectroscopic Data

Quantitative data for the specific iodo-2,3-dihydro-1H-indole isomers is limited in peer-reviewed literature, with much of the information residing in commercial and patent databases. The following table summarizes available data.

Isomer	Structure	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Properties
4-Iodo-2,3-dihydro-1H-indole		939759-03-2 ^[6]	C ₈ H ₈ IN	245.06	XLogP3: 2.6 ^[6] Spectroscopic Data: Not reported in reviewed literature.
5-Iodo-2,3-dihydro-1H-indole		114144-16-0 ^[7]	C ₈ H ₈ IN	245.06	Boiling Point: 289.6°C at 760 mmHg ^[7] Density: 1.794 g/cm ³ ^[7] Spectroscopic Data: Not reported in reviewed literature.
6-Iodo-2,3-dihydro-1H-indole		115666-46-1	C ₈ H ₈ IN	245.06	Spectroscopic Data: Not reported in reviewed literature.
7-Iodo-2,3-dihydro-1H-indole		877464-88-9	C ₈ H ₈ IN	245.06	Spectroscopic Data: Not reported in reviewed literature.

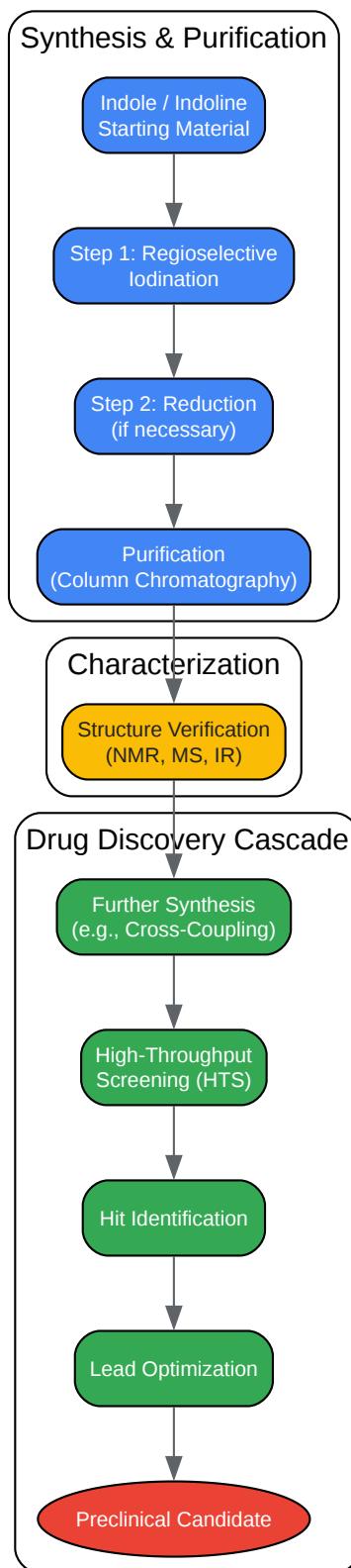
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for these specific compounds are not widely available in published academic journals but are held by commercial suppliers.

Biological Activity and Therapeutic Potential

While comprehensive pharmacological studies on these specific iodoindoline isomers are not extensively published, the indole scaffold is a cornerstone of many biologically active molecules.^{[1][8][9]} Iodoindolines serve as crucial intermediates in the synthesis of more complex molecules targeting a wide range of diseases.^{[2][3]}

- **Anticancer Activity:** The indole nucleus is present in numerous anticancer agents, including tubulin polymerization inhibitors and protein kinase inhibitors.^{[1][10]} The iodo-substituted indoline core can be elaborated to develop novel compounds for oncological targets.
- **Neurological Disorders:** As structural analogues of neurotransmitters like serotonin, indole derivatives are frequently explored for activity against CNS targets.^[1] Commercial suppliers note that iodoindolines are key intermediates for drugs targeting neurological disorders.^{[2][3]}
- **Anti-inflammatory and Antimicrobial Agents:** Various indole derivatives have demonstrated potent anti-inflammatory, antibacterial, and antifungal properties.^{[11][12]}

The primary role of these isomers in drug discovery is as versatile building blocks. The workflow for leveraging these compounds typically involves their synthesis followed by diversification and biological screening.

[Click to download full resolution via product page](#)**Figure 2:** General workflow for the synthesis and biological screening of iodoindoline isomers.

Conclusion

The four positional isomers of iodo-2,3-dihydro-1H-indole are valuable and versatile intermediates for the synthesis of complex molecular architectures in medicinal chemistry. While detailed pharmacological profiles of the parent isomers are not widely reported, their utility lies in providing a strategic starting point for creating libraries of compounds for drug discovery programs. The presence of the iodine atom is particularly advantageous, enabling a wide array of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions. Future research efforts leveraging these scaffolds may lead to the discovery of novel therapeutic agents for a variety of diseases, including cancer and neurological disorders.

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